molecular formula C20H23FN2O4S B2602253 3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide CAS No. 727420-69-1

3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2602253
CAS No.: 727420-69-1
M. Wt: 406.47
InChI Key: RJKSYKIAMXPDGP-UHFFFAOYSA-N
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Description

3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings and functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It can be used in the study of enzyme interactions and receptor binding .

Medicine

In medicine, the compound may have potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development .

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-4-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzene-1-sulfonamide: Lacks the methyl group on the indole moiety.

    3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzene-1-carboxamide: Has a carboxamide group instead of a sulfonamide group.

Uniqueness

The presence of both the sulfonamide and indole moieties in 3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide makes it unique. This combination can confer specific biological activities and binding properties that are not present in similar compounds .

Properties

IUPAC Name

3-ethoxy-4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-4-27-20-12-15(6-7-18(20)21)28(24,25)22-10-9-16-13(2)23-19-8-5-14(26-3)11-17(16)19/h5-8,11-12,22-23H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKSYKIAMXPDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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